4-Chloro-5-iodopyridin-3-amine: A Trifunctional Scaffold for Heterocyclic Library Generation
4-Chloro-5-iodopyridin-3-amine: A Trifunctional Scaffold for Heterocyclic Library Generation
This guide details the chemical properties, synthetic utility, and handling of 4-Chloro-5-iodopyridin-3-amine (CAS: 1000576-40-0), a high-value heterocyclic scaffold used in the design of kinase inhibitors and complex pharmaceutical intermediates.
Executive Summary & Physicochemical Profile
4-Chloro-5-iodopyridin-3-amine represents a "privileged scaffold" in medicinal chemistry due to its orthogonal reactivity profile. It possesses three distinct functional handles—an aryl iodide, an aryl chloride, and a primary amine—situated on a pyridine core. This arrangement allows for sequential, chemo-selective functionalization, making it an ideal starting material for Fragment-Based Drug Discovery (FBDD) and the synthesis of fused bicyclic systems like 5-azaindoles and 1,x-naphthyridines.
Physicochemical Properties Table
| Property | Value / Descriptor |
| CAS Number | 1000576-40-0 |
| IUPAC Name | 4-Chloro-5-iodopyridin-3-amine |
| Molecular Formula | C₅H₄ClIN₂ |
| Molecular Weight | 254.46 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 138–142 °C (Typical range for this class) |
| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |
| pKa (Calculated) | ~3.5 (Pyridine N), ~2.0 (Aniline NH₂) |
| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen), Light sensitive |
Synthetic Accessibility
While commercially available, the synthesis of this scaffold typically involves the electrophilic iodination of 4-chloropyridin-3-amine.
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Precursor: 4-Chloropyridin-3-amine (CAS 19798-77-7).[1]
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Reagents:
-Iodosuccinimide (NIS) in DMF or with a silver salt ( ). -
Regiochemistry: The C3-amino group strongly activates the ortho and para positions. With C4 blocked by chlorine, iodination can occur at C2 or C6. However, under controlled acidic conditions or using specific directing groups, the 5-iodo isomer is isolated, often requiring chromatographic separation from the C2-iodo isomer.
Chemo-Selectivity & Reactivity Profile
The core value of this molecule lies in the reactivity hierarchy of its substituents. A researcher can selectively manipulate one position without affecting the others.
The Reactivity Hierarchy (Order of Operations)
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Position 5 (C–I): Highest Reactivity. Susceptible to rapid oxidative addition by Pd(0).
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Position 3 (–NH₂): Medium Reactivity. Nucleophilic; participates in amide coupling, reductive amination, or Sandmeyer reactions.
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Position 4 (C–Cl): Lowest Reactivity. Requires specialized ligands for Pd-catalysis or harsh conditions for
.
Detailed Experimental Workflows
A. Phase 1: Selective C–C Bond Formation at C5
The C–I bond is significantly weaker than the C–Cl bond. Standard Suzuki-Miyaura or Sonogashira conditions will exclusively couple at the 5-position.
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Protocol: Pd(PPh₃)₄ (5 mol%), Arylboronic acid (1.1 equiv), Na₂CO₃ (2.0 equiv), DME/H₂O, 80°C, 4h.
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Outcome: Retention of the C4–Cl bond is observed in >95% of cases, preserving it for a second functionalization step.
B. Phase 2: Functionalization of C4 (The "Hard" Step)
Once C5 is derivatized, C4 can be targeted.
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Suzuki Coupling: The C4-Cl bond is deactivated and sterically crowded. Use electron-rich, bulky phosphine ligands (e.g., XPhos , SPhos ) or Pd-NHC precatalysts (e.g., PEPPSI-iPr ) to facilitate oxidative addition.
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(Nucleophilic Aromatic Substitution): While 4-chloropyridines are generally susceptible to
, the electron-donating 3-amino group deactivates the ring. Strong nucleophiles (alkoxides, thiols) and elevated temperatures (DMF, 120°C) are required.
C. Phase 3: Cyclization Strategies
The adjacency of the 3-amino and 4-chloro groups allows for the construction of fused heterocycles.
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To 5-Azaindoles (Pyrrolo[3,2-c]pyridine):
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Sonogashira at C5 (using TMS-acetylene).
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Cyclization is not direct.
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Correction: The classic azaindole synthesis requires the alkyne and amine to be ortho. Here, they are meta (3-NH2, 5-alkyne).
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Route to 1,5-Naphthyridines: Perform a Heck reaction at C4 (after C5 protection) with an acrylate, followed by intramolecular cyclization with the C3-amine.
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Visualization of Reaction Logic
The following diagram illustrates the orthogonal functionalization pathways available for this scaffold.
Caption: Orthogonal reactivity map demonstrating the sequential functionalization logic (I > Cl).
Safety & Handling Protocols
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Hazards: Classified as Acute Tox. 4 (Oral) and Skin/Eye Irritant . The presence of the halogenated pyridine ring suggests potential for skin sensitization.
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Stability: The C–I bond is light-sensitive. Store in amber vials wrapped in foil.
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Waste Disposal: Segregate as halogenated organic waste. Do not mix with strong oxidizers.
References
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BenchChem. 4-Chloro-5-iodopyridin-3-amine Product Page & Properties. Retrieved from
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Sigma-Aldrich. Safety Data Sheet: Halogenated Pyridines. Retrieved from
- Lutz, M. et al. "Regioselective Cross-Coupling of Polyhalogenated Heterocycles." Journal of Medicinal Chemistry, 2014.
- Handy, S. T. & Zhang, Y. "Guide to the Regioselective Functionalization of Polyhalogenated Pyridines.
